Cbz-4-Methyl-D-Phenylalanine

Peptide Synthesis Biocatalysis Chiral Chemistry

Sourcing chiral building blocks with inconsistent stereochemical purity disrupts peptide lead optimization. Cbz-4-Methyl-D-Phenylalanine solves this as a precisely defined D-amino acid derivative. • D-configuration ensures resistance to common proteases, improving peptide drug half-life. • Orthogonal Cbz protection is compatible with Fmoc/Boc SPPS, enabling efficient library synthesis. • The 4-methyl group introduces controlled steric bulk for modulating secondary structure and target binding. Typical purity is 95%.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B1646914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-4-Methyl-D-Phenylalanine
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m1/s1
InChIKeyCSDULTGTPASESO-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-4-Methyl-D-Phenylalanine for Peptide Synthesis


Cbz-4-Methyl-D-Phenylalanine is a protected, non-natural D-amino acid derivative characterized by a carbobenzyloxy (Cbz) protecting group and a 4-methyl substituent on the phenyl ring. Its molecular formula is C18H19NO4 with a molecular weight of 313.3 g/mol . This compound serves as a fundamental chiral building block in modern chemical synthesis, primarily for constructing peptides and peptidomimetics with enhanced stability and specific biological activities . The D-stereochemistry and the 4-methyl modification are critical for altering peptide conformation and resistance to enzymatic degradation, making it a valuable tool in drug discovery and chemical biology . Typical commercial purity is specified at 95% .

Chiral D-configuration supports protease-resistant peptide research and conformationally constrained design.
Cbz protecting group enables orthogonal deprotection in Fmoc/Boc SPPS schemes.
4‑methyl ring substitution modulates steric and hydrophobic properties for peptidomimetic tuning.

Why Cbz-4-Methyl-D-Phenylalanine Is Irreplaceable


Generic substitution of Cbz-4-Methyl-D-Phenylalanine is not feasible due to the precise combination of its protecting group, stereochemistry, and ring substitution, each of which plays a critical and independent role in the compound's function. While Cbz-D-phenylalanine lacks the 4-methyl group, altering its hydrophobicity and potential for steric interactions . Conversely, Cbz-4-Methyl-L-phenylalanine possesses the opposite stereochemistry, leading to a different 3D conformation and biological recognition . Alternative protecting groups like Fmoc or Boc provide different deprotection orthogonality and compatibility with synthesis schemes . Therefore, the specific architecture of Cbz-4-Methyl-D-Phenylalanine is essential for applications requiring D-configuration stability, a Cbz-protected amine for specific deprotection sequences, and the precise steric and electronic environment conferred by the 4-methyl group.

Cbz-4-Methyl-D-Phenylalanine
Cbz-D-phenylalanine
Missing 4‑methyl group alters hydrophobicity and steric interactions, may shift conformational outcomes and recognition.
Cbz-4-Methyl-D-Phenylalanine
Cbz-4-methyl-L-phenylalanine
Opposite stereochemistry produces a different three-dimensional conformation; chirality-dependent recognition may not be reproduced.
Cbz-4-Methyl-D-Phenylalanine
Fmoc- or Boc-protected analog
Orthogonal deprotection chemistry differs; Fmoc (base-labile) or Boc (acid-labile) may conflict with protocol-specific deprotection sequences.

Scientific Selection Evidence


Enantiomeric Excess in D-Phe Synthesis

The synthesis of D-phenylalanine derivatives, including those with electron-donating substituents like the 4-methyl group, can be achieved with high stereochemical fidelity using engineered biocatalytic cascades. Studies demonstrate that such processes can yield D-configured products with an enantiomeric excess (ee) ranging from 90% to over 99% . This high ee is critical for ensuring the biological activity and minimizing off-target effects of the final peptide or drug molecule.

Enantiomeric Excess
Class-level
90% to >99% ee
Reported high optical purity for D-phenylalanine derivatives; supports chiral fidelity assessment.
Biocatalytic cascade data; verify for the specific 4‑methyl derivative.
Peptide Synthesis Biocatalysis Chiral Chemistry

Cbz vs. Fmoc and Boc Orthogonality

The Cbz protecting group offers distinct chemical orthogonality compared to the Fmoc and Boc groups. Cbz is stable to the basic conditions used for Fmoc deprotection but is readily removed by catalytic hydrogenolysis or strong acid [1]. In contrast, Boc is acid-labile and Fmoc is base-labile [1]. This allows for selective deprotection in complex synthetic routes where multiple protecting groups are employed simultaneously.

Protecting Group Orthogonality
Supporting evidence
Cbz: stable to bases, labile to H₂/Pd or HBr/AcOH
Fmoc: base-labile; Boc: acid-labile
Enables orthogonal deprotection strategy in multi-step synthesis.
Qualitative difference; protocol-specific compatibility must be validated.
Solid-Phase Peptide Synthesis SPPS Protecting Group Chemistry

Glutamine Synthetase Inhibition Potential

Cbz-derivatives of aromatic amino acids, such as Cbz-L-phenylalanine, are known to markedly inhibit ovine brain glutamine synthetase [1]. While specific data for Cbz-4-Methyl-D-Phenylalanine is not available, the presence of an additional aromatic group, like the 4-methylphenyl group, is associated with strong inhibition of the enzyme's γ-glutamyl transfer activity [1].

Glutamine Synthetase Inhibition
Class-level inference
Cbz-4-methyl-D-Phe (inferred strong inhibition)
Aliphatic Cbz-amino acids (weak inhibitors)
Potential enzyme inhibition tool; requires direct confirmation.
Based on Cbz-L-Phe analog data; no direct evidence for the D-methyl derivative.
Enzyme Inhibition Glutamine Synthetase CNS Research

Key Applications


Protease-Resistant Peptide Therapeutics

The D-stereochemistry of Cbz-4-Methyl-D-Phenylalanine confers resistance to enzymatic degradation by common proteases that are specific for L-amino acids. Incorporating this building block into peptide-based drugs can significantly enhance their metabolic stability and prolong their half-life in vivo .

Orthogonally Protected Peptide Libraries

The Cbz group provides an orthogonal protection strategy that is compatible with both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of the amino terminus for subsequent coupling steps while other protecting groups remain intact, a critical requirement for building complex peptide libraries .

Conformationally Constrained Peptidomimetics

The 4-methyl substitution on the phenyl ring introduces steric bulk and increased hydrophobicity. This modification can be strategically used to influence the secondary structure of peptides, promoting specific turns or stabilizing particular conformations that are essential for high-affinity target binding .

Application
Selection Property
Validation Focus
Protease-resistant peptide research
D-stereochemistry for protease resistance
Enzyme stability assays, metabolic half-life in model systems
Orthogonally protected peptide libraries
Cbz orthogonal to Fmoc/Boc
Deprotection selectivity in SPPS, coupling compatibility
Conformationally constrained peptidomimetics
4‑methyl steric/hydrophobic effects
Structural analysis (NMR, CD), target binding affinity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-4-Methyl-D-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.